molecular formula C8H9F3N2O2 B2377255 1,3-dimethyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carbaldehyde CAS No. 126764-32-7

1,3-dimethyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2377255
CAS No.: 126764-32-7
M. Wt: 222.167
InChI Key: IDUSRUSDBWEITC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Pyrazole Chemistry

Pyrazole chemistry traces its origins to the late 19th century, when German chemists Ludwig Knorr and Hans von Pechmann pioneered foundational synthetic methods. Knorr first introduced the term "pyrazole" in 1883 while investigating quinoline derivatives, leading to the accidental discovery of antipyrine (phenazone), the first synthetic pyrazole-based analgesic. Concurrently, Pechmann developed a classical synthesis of pyrazole in 1898 via the reaction of acetylene with diazomethane, establishing early methodologies for heterocyclic ring formation. These discoveries catalyzed interest in pyrazole derivatives, particularly for pharmaceutical applications. By the mid-20th century, natural pyrazoles such as 1-pyrazolyl-alanine were isolated from watermelon seeds, further validating their biological relevance. The structural versatility of pyrazoles, enabled by their dual nitrogen atoms and aromatic stability, positioned them as critical scaffolds in drug discovery, exemplified by modern therapeutics like celecoxib (COX-2 inhibitor) and stanozolol (anabolic steroid).

Significance of Pyrazole-4-Carbaldehydes in Heterocyclic Chemistry

Pyrazole-4-carbaldehydes are privileged intermediates in heterocyclic synthesis due to their reactive aldehyde moiety and tunable substitution patterns. These compounds serve as linchpins for constructing fused polycyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, via cyclocondensation or Knoevenagel reactions. For instance, pyrazole-4-carbaldehydes undergo Michael additions with enolizable ketones to yield pharmacologically active heterocycles, a strategy employed in synthesizing kinase inhibitors like ruxolitinib. Their utility extends to agrochemicals, where derivatives such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid form the basis of six commercial fungicides targeting succinate dehydrogenase. The aldehyde group’s electrophilicity enables regioselective functionalization, making these compounds indispensable for generating molecular diversity in medicinal chemistry.

Overview of Fluorinated Pyrazole Derivatives

Fluorination has emerged as a transformative strategy in pyrazole chemistry, enhancing metabolic stability, lipophilicity, and target binding affinity. Electrophilic fluorination using agents like Selectfluor or fluorine gas enables direct functionalization of pyrazole cores, yielding derivatives such as 4,4-difluoro-1H-pyrazoles. The trifluoroethoxy group (-OCH2CF3), as seen in 1,3-dimethyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carbaldehyde, is particularly notable for its electron-withdrawing properties and resistance to oxidative metabolism. Fluorinated pyrazoles are prevalent in blockbuster drugs, including the JAK1/2 inhibitor baricitinib and the HIV capsid inhibitor lenacapavir, underscoring their therapeutic importance. Recent advances in late-stage fluorination, such as hypervalent iodine-mediated trifluoromethylation, have expanded access to these high-value building blocks.

Chemical Identity and Classification of this compound

This compound (CAS 126764-32-7) is a fluorinated pyrazole-4-carbaldehyde derivative with the molecular formula C8H9F3N2O2 and a molar mass of 222.16 g/mol. Its IUPAC name, 1,3-dimethyl-5-(2,2,2-trifluoroethoxy)pyrazole-4-carbaldehyde, reflects the substitution pattern: methyl groups at positions 1 and 3, a trifluoroethoxy group at position 5, and an aldehyde at position 4. The SMILES notation (CC1=NN(C(=C1C=O)OCC(F)(F)F)C) highlights the adjacency of nitrogen atoms and the spatial orientation of substituents. As a member of the azole family, it belongs to the subclass of 1H-pyrazoles, characterized by a five-membered aromatic ring with two adjacent nitrogen atoms and three carbon atoms. The compound’s classification as a heterocyclic aldehyde underscores its dual reactivity in nucleophilic and electrophilic transformations.

Properties

IUPAC Name

1,3-dimethyl-5-(2,2,2-trifluoroethoxy)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2/c1-5-6(3-14)7(13(2)12-5)15-4-8(9,10)11/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUSRUSDBWEITC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)OCC(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,3-dimethyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazole ring followed by the introduction of the trifluoroethoxy group and the aldehyde functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

1,3-dimethyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • This compound acts as an intermediate in synthesizing anti-inflammatory and analgesic drugs. Its structural features allow for modifications that enhance pharmacological activity. For example, derivatives of pyrazole compounds have been explored for their anti-cancer properties .
  • Antifungal Activity :
    • Research indicates that pyrazole derivatives exhibit potent antifungal activities against various pathogens. A study synthesized several pyrazole derivatives and evaluated their efficacy against fungi such as Rhizoctonia solani and Botrytis cinerea, demonstrating the potential of pyrazole compounds in treating fungal infections .

Agricultural Applications

  • Agrochemical Formulations :
    • The compound is utilized in developing agrochemicals, enhancing the effectiveness of pesticides and herbicides. Its fluorinated structure contributes to improved stability and efficacy under diverse environmental conditions .
  • Crop Protection :
    • Specific formulations containing this compound have shown increased crop yield and protection against pests, making it a valuable asset in sustainable agriculture practices.

Material Science Applications

  • Polymer Synthesis :
    • The compound is employed in creating novel materials, including polymers and resins. These materials exhibit enhanced durability and performance characteristics, suitable for various industrial applications .
  • Research Reagents :
    • As a versatile reagent, it is used in organic synthesis and analytical chemistry, aiding researchers in developing new chemical reactions and methodologies. Its unique chemical properties facilitate the exploration of novel synthetic pathways .

Case Studies

Application AreaStudy ReferenceKey Findings
Pharmaceutical Demonstrated antifungal activity against multiple pathogens; potential for drug development.
Agricultural Chemicals Enhanced pesticide formulations led to improved crop yields; effective against specific pests.
Material Science Developed durable polymers with enhanced performance; suitable for industrial use.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Substituent Analysis and Key Properties of Selected Pyrazole-4-Carbaldehydes

Compound Name (IUPAC) Substituents (Positions) Key Functional Groups Applications/Properties References
1,3-Dimethyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carbaldehyde 1,3-dimethyl; 5-trifluoroethoxy; 4-CHO Trifluoroethoxy, carbaldehyde Fluorinated drug intermediates
1-Phenyl-3-(4-(prop-2-yn-1-yloxy)phenyl)-1H-pyrazole-4-carbaldehyde 1-phenyl; 3-(propargyloxy-phenyl); 4-CHO Propargyloxy, carbaldehyde Antimicrobial agents
(E)-3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde 1-phenyl; 3-methyl; 5-(4-methylphenoxy); 4-CHO Phenoxy, carbaldehyde Crystallography, drug development
1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde 1-methyl; 3-trifluoromethyl; 5-sulfanyl; 4-CHO Trifluoromethyl, sulfanyl, carbaldehyde Structural studies, agrochemicals

Key Observations:

This contrasts with propargyloxy () or phenoxy () substituents, which are less electronegative and may reduce reactivity in nucleophilic additions . Trifluoromethyl groups () and sulfanyl substituents introduce distinct steric and electronic profiles, influencing binding to biological targets like enzymes or receptors .

Fluorine-Driven Advantages: Fluorinated substituents, such as trifluoroethoxy, improve metabolic stability, lipophilicity, and membrane permeability compared to non-fluorinated analogs. This aligns with trends in pharmaceutical development, where ~30% of FDA-approved drugs contain fluorine .

Biological Activity

1,3-Dimethyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carbaldehyde (CAS No. 126764-32-7) is a pyrazole derivative notable for its diverse biological activities. This compound features a unique structural arrangement that enhances its interaction with biological systems. The following sections detail its synthesis, biological activities, mechanisms of action, and comparative studies with related compounds.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the pyrazole ring.
  • Introduction of the trifluoroethoxy group.
  • Addition of the aldehyde functionality.

Optimized reaction conditions such as temperature and solvent choice are crucial for achieving high yields and purity levels during synthesis .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing potential as an antimicrobial agent .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. Studies have shown that derivatives of pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Specifically, some derivatives have demonstrated COX-2 selectivity with promising anti-inflammatory effects in animal models .

Anthelmintic Activity

In vivo studies have reported that certain derivatives of this pyrazole compound exhibit anthelmintic activity comparable to standard drugs like Albendazole. This suggests potential therapeutic applications in treating parasitic infections .

The biological activity of this compound is attributed to several mechanisms:

  • Lipophilicity : The trifluoroethoxy group enhances the lipophilicity of the molecule, facilitating its interaction with lipid membranes and proteins.
  • Covalent Bonding : The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .

Comparative Analysis

To understand the unique properties of this compound better, it can be compared with similar compounds:

Compound NameBiological ActivitySelectivity Index
Compound A Anti-inflammatory8.22
Compound B AntimicrobialNot specified
Compound C AnthelminticComparable to Albendazole

This table illustrates how variations in structure can influence biological activity and selectivity towards specific targets.

Study 1: Anti-inflammatory Efficacy

A study conducted on a series of pyrazole derivatives revealed that those with modifications similar to this compound showed significant inhibition of COX enzymes in vitro and in vivo models .

Study 2: Antimicrobial Activity Assessment

Another research project evaluated the antimicrobial efficacy against multiple pathogens. Results indicated that this compound exhibited a broad spectrum of activity with minimal cytotoxicity towards host cells .

Q & A

Basic Question: What are the established synthetic routes for 1,3-dimethyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution of a chloro or hydroxyl precursor with 2,2,2-trifluoroethanol under basic catalysis. For example, describes a general procedure for synthesizing pyrazole-4-carbaldehydes using K₂CO₃ as a base and phenol derivatives as nucleophiles. Key optimizations include:

  • Temperature control : Reactions typically proceed at 80–100°C to balance reactivity and side-product formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .
  • Catalyst screening : Alkali metal carbonates (e.g., K₂CO₃) outperform hydroxides in minimizing ester hydrolysis .
    Advanced protocols may employ continuous flow reactors to improve efficiency and scalability .

Advanced Question: How can computational methods predict the regioselectivity of electrophilic substitution in this pyrazole derivative?

Methodological Answer:
Density Functional Theory (DFT) calculations can map electron density distributions to identify reactive sites. For example:

  • HOMO-LUMO analysis : The aldehyde group at position 4 directs electrophiles to the electron-deficient pyrazole ring.
  • Fukui indices : Quantify nucleophilicity at specific positions, with the trifluoroethoxy group at position 5 influencing steric and electronic effects .
    Validation via experimental data (e.g., X-ray crystallography in ) confirms computational predictions.

Basic Question: What spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • ¹H/¹³C NMR : The aldehyde proton resonates at δ 9.8–10.2 ppm, while the trifluoroethoxy group shows a quartet (δ 4.5–4.8 ppm, J = 8–10 Hz) .
  • IR spectroscopy : Stretching frequencies at ~1700 cm⁻¹ (C=O aldehyde) and ~1250 cm⁻¹ (C-O-C of trifluoroethoxy) confirm functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₉H₁₀F₃N₂O₂) and isotopic patterns .

Advanced Question: How does the trifluoroethoxy substituent influence the compound’s solubility and stability in aqueous vs. organic matrices?

Methodological Answer:

  • Lipophilicity : The trifluoroethoxy group increases logP by ~1.5 units compared to ethoxy analogues, enhancing organic-phase solubility (e.g., in dichloromethane or ethyl acetate) .
  • Hydrolytic stability : The electron-withdrawing CF₃ group reduces susceptibility to hydrolysis at pH 7–9, as confirmed by accelerated stability testing (40°C/75% RH for 14 days) .

Basic Question: What crystallographic tools are recommended for resolving ambiguities in the compound’s solid-state structure?

Methodological Answer:

  • X-ray crystallography : SHELX software ( ) is widely used for structure refinement. Key parameters include:
    • Resolution : Aim for <1.0 Å to resolve trifluoroethoxy conformational disorder.
    • Hydrogen bonding : The aldehyde oxygen often forms weak C–H···O interactions with adjacent molecules .
  • Powder XRD : Differentiate polymorphs by comparing experimental and simulated patterns (e.g., Mercury software) .

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of analogues with enhanced biological activity?

Methodological Answer:

  • Bioisosteric replacement : Replace the trifluoroethoxy group with isosteres (e.g., pentafluorosulfanyl) to modulate potency, as seen in for triazole derivatives.
  • Molecular docking : Screen analogues against target enzymes (e.g., cyclooxygenase-2) to prioritize synthesis. highlights pyrazole-carbaldehydes as COX-2 inhibitors with IC₅₀ values <1 µM .
  • Pharmacokinetic profiling : Assess metabolic stability using liver microsomes and CYP450 inhibition assays .

Basic Question: What strategies mitigate side reactions (e.g., aldol condensation) during aldehyde functionalization?

Methodological Answer:

  • Protection-deprotection : Temporarily convert the aldehyde to an acetal using ethylene glycol and TsOH .
  • Low-temperature reactions : Conduct nucleophilic additions (e.g., Grignard) at −78°C to prevent aldol adducts .
  • Catalytic scavengers : Add molecular sieves to sequester water in condensation-prone reactions .

Advanced Question: How do electronic effects of the trifluoroethoxy group impact the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Suzuki-Miyaura coupling : The electron-withdrawing CF₃ group deactivates the pyrazole ring, requiring Pd(OAc)₂/XPhos catalysts and elevated temperatures (110°C) for aryl boronic acid coupling .
  • SNAr reactivity : The trifluoroethoxy group at position 5 enhances leaving-group ability, enabling displacement with thiols or amines under mild conditions .

Basic Question: What analytical methods quantify trace impurities in bulk samples of this compound?

Methodological Answer:

  • HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to separate and identify impurities (e.g., hydrolyzed aldehyde or des-methyl byproducts) .
  • NMR spiking : Add authentic standards of suspected impurities (e.g., 1,3-dimethylpyrazole) to confirm identities .

Advanced Question: How can in silico toxicology models predict the compound’s safety profile for preclinical studies?

Methodological Answer:

  • ADMET prediction : Tools like SwissADME estimate bioavailability (%F = 65–75%) and blood-brain barrier penetration (logBB = −0.3) .
  • Toxicity alerts : Rule out mutagenicity (Ames test) and hERG inhibition risks using Derek Nexus .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.